molecular formula C5H6O B1617352 1-Methoxy-1-buten-3-yne CAS No. 2798-73-4

1-Methoxy-1-buten-3-yne

Cat. No.: B1617352
CAS No.: 2798-73-4
M. Wt: 82.1 g/mol
InChI Key: VTWTUVLDYHBQTC-SNAWJCMRSA-N
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Description

1-Methoxy-1-buten-3-yne is an organic compound with the molecular formula C5H6O. It is characterized by the presence of both an alkyne and an alkene functional group, along with a methoxy group. This compound is known for its unique reactivity due to the combination of these functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-1-buten-3-yne can be synthesized through various methods. One common approach involves the reaction of but-1-en-3-yne with methanol in the presence of a catalyst. This reaction typically requires controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions. The process often includes steps such as distillation and purification to achieve high purity levels of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-1-buten-3-yne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-1-buten-3-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and alkenes.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methoxy-1-buten-3-yne involves its reactivity with various molecular targets. The presence of both alkyne and alkene groups allows it to participate in a wide range of chemical reactions, including cycloaddition and polymerization. These reactions often involve the formation of reactive intermediates that can interact with biological molecules or other chemical species.

Comparison with Similar Compounds

    1-Methoxy-1-buten-3-yne: Unique due to the combination of alkyne, alkene, and methoxy groups.

    3-Methoxy-1-butene: Similar structure but lacks the alkyne group.

    1-Buten-3-yne: Contains both alkyne and alkene groups but lacks the methoxy group.

Uniqueness: this compound stands out due to its ability to undergo a diverse range of chemical reactions, making it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

(E)-1-methoxybut-1-en-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c1-3-4-5-6-2/h1,4-5H,2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWTUVLDYHBQTC-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062647
Record name 1-Buten-3-yne, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2798-73-4
Record name 1-Buten-3-yne, 1-methoxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Buten-3-yne, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name But-1-en-3-ynyl methyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.665
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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